Cas no 20934-51-4 (1-Methyl-1,4-dihydroquinoxaline-2,3-dione)

1-Methyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its quinoxaline-dione core structure offers reactivity suitable for synthesizing biologically active derivatives, particularly in neuropharmacology, where related compounds have shown activity as NMDA receptor antagonists. The methyl substitution at the 1-position enhances stability and may influence binding affinity in target interactions. This compound serves as a versatile intermediate for further functionalization, enabling the development of novel therapeutic agents or functional materials. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery. The crystalline nature of the compound facilitates purification and characterization.
1-Methyl-1,4-dihydroquinoxaline-2,3-dione structure
20934-51-4 structure
Product Name:1-Methyl-1,4-dihydroquinoxaline-2,3-dione
CAS No:20934-51-4
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD11054015
CID:238869
PubChem ID:329775598
Update Time:2025-06-09

1-Methyl-1,4-dihydroquinoxaline-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-Methylquinoxaline-2,3(1H,4H)-dione
    • 1-Methyl-1,4-dihydro-2,3-quinoxalinedione
    • 1-methyl-1,4-dihydro-2,3-quinoxalinedione(SALTDATA: FREE)
    • 1-Methyl-1,4-dihydroquinoxaline-2,3-dione
    • 2,3-Quinoxalinedione, 1,4-dihydro-1-methyl-
    • 4-methyl-1H-quinoxaline-2,3-dione
    • 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline
    • 1,2,3,4-tetrahydro-3-keto-1-methylquinoxaline
    • 1-Methyl-1,4-dihydro-chinoxalin-2,3-dion
    • 1-Methylquinoxaline-2,3-dione
    • N-Methyl-1,4-dihydro-2,3-quinoxalinedione
    • MDL: MFCD11054015
    • Inchi: 1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12)
    • InChI Key: ZJDLDFIDSAFPFG-UHFFFAOYSA-N
    • SMILES: O=C1C(NC2C=CC=CC=2N1C)=O

Computed Properties

  • Exact Mass: 176.05900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0

Experimental Properties

  • PSA: 54.86000
  • LogP: 0.22680

1-Methyl-1,4-dihydroquinoxaline-2,3-dione Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

1-Methyl-1,4-dihydroquinoxaline-2,3-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-1,4-dihydroquinoxaline-2,3-dione Pricemore >>

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1-Methyl-1,4-dihydroquinoxaline-2,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:20934-51-4)1-Methyl-1,4-dihydroquinoxaline-2,3-dione
Order Number:A1007374
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:06
Price ($):327.0/416.0
Email:sales@amadischem.com

1-Methyl-1,4-dihydroquinoxaline-2,3-dione Related Literature

Additional information on 1-Methyl-1,4-dihydroquinoxaline-2,3-dione

Comprehensive Overview of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione (CAS No. 20934-51-4)

1-Methyl-1,4-dihydroquinoxaline-2,3-dione, also known by its CAS number 20934-51-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione is characterized by a fused ring system with a methyl group and a unique dihydro configuration, which contributes to its stability and reactivity.

The chemical formula of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione is C9H8N2O2. Its molecular weight is 176.17 g/mol, and it exists as a white crystalline solid at room temperature. The compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These physical properties make it suitable for various laboratory and industrial applications.

In recent years, extensive research has been conducted to explore the biological activities of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione. One of the most notable areas of investigation is its potential as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-Methyl-1,4-dihydroquinoxaline-2,3-dione can effectively induce apoptosis in MCF-7 breast cancer cells by activating the intrinsic mitochondrial pathway.

Beyond its antitumor properties, 1-Methyl-1,4-dihydroquinoxaline-2,3-dione has also been investigated for its antimicrobial activity. Research has indicated that this compound possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study published in the Antimicrobial Agents and Chemotherapy journal reported that 1-Methyl-1,4-dihydroquinoxaline-2,3-dione exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism behind this activity is thought to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.

The potential applications of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione extend beyond cancer and microbial infections. Recent studies have also explored its neuroprotective effects. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its biological activities, the synthetic methods for producing 1-Methyl-1,4-dihydroquinoxaline-2,3-dione have been extensively studied. One common synthetic route involves the condensation of 2-methylquinazolinone with formamide in the presence of an acid catalyst. This method yields high purity products with good yields. Another approach involves the cyclocondensation of 2-aminoacetophenone with dimethyl oxalate followed by methylation with methyl iodide. These synthetic routes provide researchers with flexible options for large-scale production and further optimization.

The safety profile of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses. However, like many pharmaceutical compounds, it may cause adverse effects at higher concentrations or prolonged exposure. Therefore, further clinical trials are necessary to fully understand its safety profile and optimize dosing regimens.

In conclusion, 1-Methyl-1,4-dihydroquinoxaline-2,3-dione (CAS No. 20934-51-4) is a multifaceted compound with promising applications in various fields of medicine and chemistry. Its antitumor, antimicrobial, and neuroprotective properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound holds great promise for advancing medical treatments and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20934-51-4)1-Methyl-1,4-dihydroquinoxaline-2,3-dione
A1007374
Purity:99%/99%
Quantity:5g/10g
Price ($):327.0/416.0
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